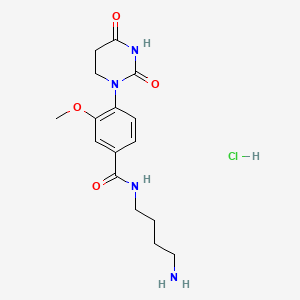
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a complex structure that includes an aminobutyl group, a dioxotetrahydropyrimidinyl moiety, and a methoxybenzamide group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the 4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide intermediate, followed by the introduction of the aminobutyl group through nucleophilic substitution or reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The dioxotetrahydropyrimidinyl moiety can be reduced to form a tetrahydropyrimidinyl derivative.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative, while reduction of the dioxotetrahydropyrimidinyl moiety may produce a more saturated ring structure.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent for treating diseases related to its mechanism of action.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other benzamide derivatives, pyrimidinyl derivatives, and aminobutyl-containing molecules. Examples include:
- 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide
- N-(4-Aminobutyl)-benzamide
- 4-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-benzamide
Uniqueness
N-(4-Aminobutyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged for targeted applications in research and industry.
属性
分子式 |
C16H23ClN4O4 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C16H22N4O4.ClH/c1-24-13-10-11(15(22)18-8-3-2-7-17)4-5-12(13)20-9-6-14(21)19-16(20)23;/h4-5,10H,2-3,6-9,17H2,1H3,(H,18,22)(H,19,21,23);1H |
InChI 键 |
CTEAWSKEDDFUQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)NCCCCN)N2CCC(=O)NC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


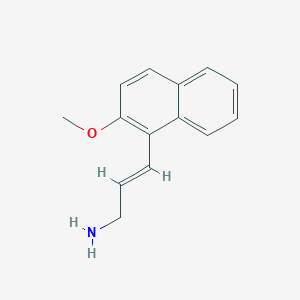
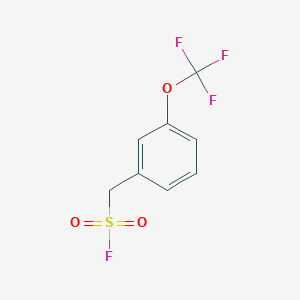
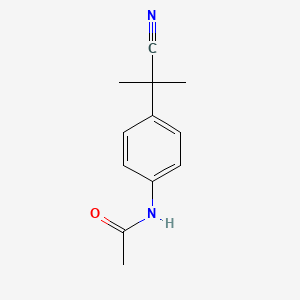
![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)

![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)
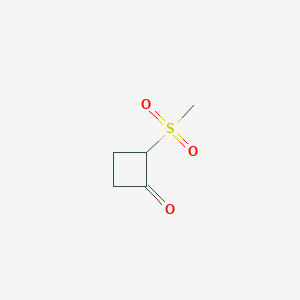
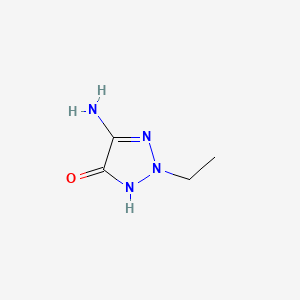
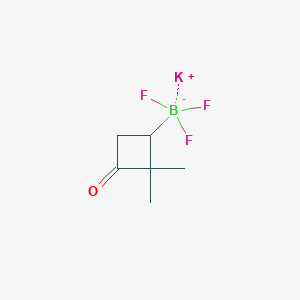
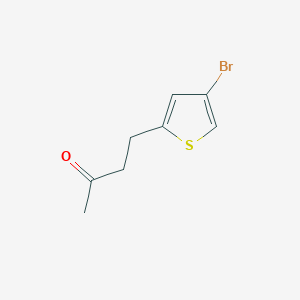
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/no-structure.png)
